molecular formula C6H7NS B14200277 5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole CAS No. 918960-43-7

5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole

Cat. No.: B14200277
CAS No.: 918960-43-7
M. Wt: 125.19 g/mol
InChI Key: HIZMWPKSRRXPGT-UHFFFAOYSA-N
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Description

5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5-ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole can be achieved through several methods. One notable method involves the reaction of lithiated methoxyallene with isopropyl isothiocyanate and propargyl bromide. This reaction proceeds through a one-pot synthesis and [1,5]-sigmatropic isomerization of 1-aza-1,3,4-triene to conjugated 2-aza-1,3,5-triene, followed by deprotonation of the S-methylene fragment and intramolecular cyclization involving the imino group .

Chemical Reactions Analysis

5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitution reactions, which can modulate the activity of enzymes and receptors. Additionally, the compound’s ability to undergo cyclodimerization can lead to the formation of biologically active cyclobutane derivatives .

Properties

CAS No.

918960-43-7

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

InChI

InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h1,4H2,2H3

InChI Key

HIZMWPKSRRXPGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NCSC1=C=C

Origin of Product

United States

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